N-methylpyrrolidine-2-carboxamide hydrochloride
Overview
Description
N-methylpyrrolidine-2-carboxamide hydrochloride: is an organic compound with the molecular formula C6H12N2O•HCl and a molecular weight of 164.63 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is known for its applications in various fields such as pharmaceuticals, agrochemicals, and materials sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reaction of 2-pyrrolidone with methylamine hydrochloride: This method involves the reaction of 2-pyrrolidone with methylamine hydrochloride under controlled conditions to yield N-methylpyrrolidine-2-carboxamide hydrochloride.
Reaction of 2-pyrrolidinecarboxamide with methyl isocyanate: Another synthetic route involves the reaction of 2-pyrrolidinecarboxamide with methyl isocyanate to produce the desired compound.
Industrial Production Methods: Industrial production methods typically involve large-scale synthesis using the above-mentioned reactions, with careful control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-methylpyrrolidine-2-carboxamide hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: : N-methylpyrrolidine-2-carboxamide hydrochloride is used as a reagent in organic synthesis, particularly in the formation of amide bonds and as a building block for more complex molecules .
Biology: : In biological research, it is used to study the effects of amide-containing compounds on various biological systems. It is also used in the synthesis of biologically active molecules .
Mechanism of Action
The mechanism of action of N-methylpyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N-methylprolinamide: Similar in structure but lacks the hydrochloride component.
2-pyrrolidinecarboxamide: The parent compound without the N-methyl group.
N-methyl-2-pyrrolidone: A related compound with a similar pyrrolidine ring structure.
Uniqueness: N-methylpyrrolidine-2-carboxamide hydrochloride is unique due to its specific combination of the pyrrolidine ring, N-methyl group, and hydrochloride salt. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in various fields .
Biological Activity
N-methylpyrrolidine-2-carboxamide hydrochloride (NMPC hydrochloride) is a compound of significant interest in medicinal chemistry and biochemistry due to its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of NMPC hydrochloride, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound has the molecular formula C₆H₁₃ClN₂O. The compound features a pyrrolidine ring with a methyl group and a carboxamide functional group, which contribute to its solubility and biological activity. The presence of the carboxamide group allows for hydrogen bonding, enhancing its interactions with biological targets.
The precise mechanism of action of NMPC hydrochloride remains under investigation. However, studies suggest that it may interact with specific enzymes or receptors, potentially influencing various biological pathways. For example, NMPC hydrochloride has been identified as an inhibitor of InhA, an enzyme critical for the fatty acid elongation cycle in Mycobacterium tuberculosis, indicating its potential as an antimicrobial agent .
Biological Activities
Research has highlighted several key biological activities associated with NMPC hydrochloride:
- Anticonvulsant Activity : A study demonstrated that NMPC hydrochloride exhibits anticonvulsant effects in animal models, suggesting its potential for treating seizure disorders.
- Anticancer Potential : NMPC derivatives have shown promising anti-proliferative activity against various cancer cell lines. This suggests that NMPC may be developed into therapeutic agents targeting cancer.
- Antimicrobial Properties : The ability of NMPC to inhibit InhA positions it as a candidate for developing new treatments against multidrug-resistant tuberculosis .
Case Studies and Research Findings
- Antimicrobial Activity : High-throughput screening identified NMPC derivatives as potent inhibitors of InhA, with optimized compounds showing over 160-fold improvement in potency. Crystal structures elucidated the binding mode, providing insights into structure-activity relationships (SAR) that can guide further development .
- Anticonvulsant Studies : In experimental models, NMPC hydrochloride demonstrated significant anticonvulsant properties compared to standard treatments, warranting further exploration into its mechanism and potential clinical applications.
- Cancer Cell Line Studies : NMPC derivatives were evaluated against several cancer cell lines, showing notable anti-proliferative effects. These findings support the hypothesis that modifications to the NMPC structure can enhance its anticancer activity.
Comparative Analysis
The following table summarizes the biological activities and unique features of NMPC hydrochloride compared to related compounds:
Compound Name | Biological Activity | Unique Features |
---|---|---|
This compound | Anticonvulsant, Anticancer | Exhibits diverse biological activities |
(2S)-4-Fluoro-N-methylpyrrolidine-2-carboxamide Hydrochloride | Antioxidant | Enhanced lipophilicity due to fluorine substitution |
Pyrrolidine-2-carboxylic acid | Antioxidant | Lacks fluorine substitution |
Properties
IUPAC Name |
N-methylpyrrolidine-2-carboxamide;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-7-6(9)5-3-2-4-8-5;/h5,8H,2-4H2,1H3,(H,7,9);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQAIVKHRVEJPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCN1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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